

An In-Depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4,5-dimethoxybenzaldehyde

CAS No.: 18268-68-3

Cat. No.: B104481

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Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

3-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a significant building block in the landscape of organic synthesis and drug discovery. Its unique arrangement of a reactive aldehyde group, electron-donating methoxy groups, and an electron-withdrawing chloro substituent on the benzene ring imparts a nuanced electronic and steric profile. This distinct combination makes it a valuable precursor for a diverse array of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides an in-depth technical overview of its properties, a plausible and detailed synthesis protocol, its applications in drug development with a focus on its potential as a precursor for kinase inhibitors, and essential safety and handling information for researchers and drug development professionals.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of **3-Chloro-4,5-dimethoxybenzaldehyde** is fundamental to its application in research and development. These properties are summarized in the table below.^{[1][2]}



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde: A Representative Protocol

While a specific, peer-reviewed synthesis protocol for **3-Chloro-4,5-dimethoxybenzaldehyde** is not readily available in the searched literature, a scientifically sound and logical approach involves the electrophilic aromatic substitution (chlorination) of the readily available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde). The methoxy groups are ortho-, para-directing activators, making the 5-position (ortho to the 4-methoxy group and meta to the 3-methoxy group) a likely site for chlorination.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **3-Chloro-4,5-dimethoxybenzaldehyde**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established principles of electrophilic aromatic substitution and should be optimized for yield and purity.

Materials:

- 3,4-dimethoxybenzaldehyde (Veratraldehyde)
- N-Chlorosuccinimide (NCS)
- Anhydrous Acetonitrile
- Trifluoroacetic acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Ethyl acetate

- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile.
- **Addition of Reagents:** To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of trifluoroacetic acid.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **3-Chloro-4,5-dimethoxybenzaldehyde**.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry, and its melting point should be compared to the literature value.

Applications in Drug Discovery: A Scaffold for Therapeutic Innovation

The structural motifs present in **3-Chloro-4,5-dimethoxybenzaldehyde** make it a compound of interest for medicinal chemists. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] The presence of both chloro and methoxy

groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

Role as a Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5] The development of small molecule kinase inhibitors is a very active area of research. The aldehyde functionality of **3-Chloro-4,5-dimethoxybenzaldehyde** can be readily utilized in condensation reactions to form various heterocyclic scaffolds, such as pyrimidines and pyridines, which are common cores of many kinase inhibitors.[5]



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Caption: Use of the aldehyde in kinase inhibitor synthesis.

The chloro and dimethoxy substituents can then be oriented into the ATP-binding pocket of a target kinase to form key interactions, potentially enhancing potency and selectivity. The chloro group can participate in halogen bonding, while the methoxy groups can act as hydrogen bond acceptors.

Potential in Antifungal and Anticancer Drug Development

Derivatives of benzaldehyde, including those with methoxy substitutions, have been explored for their antifungal and anticancer properties.[4] For instance, certain benzyloxybenzaldehyde

derivatives have demonstrated significant activity against human promyelocytic leukemia (HL-60) cells. The structural similarity of **3-Chloro-4,5-dimethoxybenzaldehyde** to these active compounds suggests that it could serve as a valuable starting material for the synthesis of novel antifungal and anticancer agents.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling any chemical. **3-Chloro-4,5-dimethoxybenzaldehyde** is classified as an irritant.

GHS Hazard Information:[1]

- Pictogram: Exclamation mark
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

- Handle in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust.
- Avoid contact with skin and eyes.
- In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS).

Conclusion

3-Chloro-4,5-dimethoxybenzaldehyde, with its CAS number 18268-68-3, is a chemical compound with significant potential in the field of drug discovery and organic synthesis. Its well-defined physicochemical properties, coupled with the reactivity of its functional groups, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. While a specific, published synthesis protocol is not readily available, a logical and experimentally sound method can be proposed based on established chemical principles. As with all chemical reagents, proper safety precautions must be observed during its handling and use. The continued exploration of the synthetic utility of **3-Chloro-4,5-dimethoxybenzaldehyde** is likely to yield novel compounds with interesting and valuable biological activities.

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